1-Hydroxy-1-hexadecanesulfonic acid

Vue d'ensemble

Description

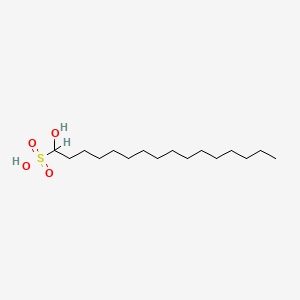

1-Hydroxy-1-hexadecanesulfonic acid is an organic compound with the molecular formula C16H34O4S. It is a sulfonic acid derivative of hexadecane, characterized by the presence of a hydroxyl group at the first carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-hexadecanesulfonic acid can be synthesized through the sulfonation of hexadecane. The process typically involves the reaction of hexadecane with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions include:

Temperature: Typically maintained at 50-70°C.

Solvent: Often conducted in an inert solvent like dichloromethane.

Catalyst: A Lewis acid catalyst such as aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where hexadecane is continuously fed and reacted with sulfur trioxide. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-1-hexadecanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Hexadecanone or hexadecanoic acid.

Reduction: Hexadecane sulfonate or hexadecane sulfinate.

Substitution: Hexadecyl ethers or esters.

Applications De Recherche Scientifique

While comprehensive data tables and well-documented case studies regarding "1-Hydroxy-1-hexadecanesulfonic acid" are not available within the provided search results, the following information can be gathered:

Scientific Research Applications

This compound as a component:

- Production of Aliphatic Sultones Production methods of aliphatic gamma- or delta-sultones may involve the use of hydroxy-hexadecanesulfonic acids . These sultones can be technically applied as anilises or as hardening agents for aminoplasts. Due to their high reactivity, they can be used for sulfon alkylations, potentially leading to products with surface-active properties .

Properties

- Water Solubility 2-Acetoxy-hexadecL\n-sulfonsäure can be suspended in water, leading to dark-brown, water-soluble components, which essentially consist of unsaturated sulfonic acids, going into solution .

- Neutrality In the reaction of 2-Acetoxy-hexadecan-sulfonsäurc-(l) with 1,2-dichlorobenzene at 170 °C for 5 hours, the split acetic acid is continuously distilled off, resulting in a black-brown, crystalline residue. When this residue is suspended in water, it reacts neutrally even in the presence of water, has an acid number of 0 and a saponification number of 185 .

Mécanisme D'action

The mechanism of action of 1-hydroxy-1-hexadecanesulfonic acid is primarily attributed to its surfactant properties. It reduces surface tension and facilitates the formation of micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, from drug delivery to industrial cleaning agents. The molecular targets include lipid bilayers in biological membranes and hydrophobic contaminants in industrial processes.

Comparaison Avec Des Composés Similaires

Sodium hexadecanesulfonate: Similar surfactant properties but lacks the hydroxyl group.

Hexadecane-1-sulfonic acid: Similar structure but without the hydroxyl group.

Octadecane-1-sulfonic acid: Longer carbon chain, leading to different physical properties.

Uniqueness: 1-Hydroxy-1-hexadecanesulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group, which imparts distinct chemical reactivity and amphiphilic properties. This dual functionality makes it versatile for various applications, from chemical synthesis to biological studies.

Activité Biologique

1-Hydroxy-1-hexadecanesulfonic acid (CAS No. 7355-88-6) is a sulfonic acid derivative characterized by a long-chain hydrocarbon backbone, specifically hexadecane, combined with a hydroxyl group and a sulfonic acid functional group. This unique structure endows the compound with amphiphilic properties, making it an important subject of study in various biological contexts.

Surfactant Properties and Membrane Interaction

The biological activity of this compound is primarily attributed to its surfactant properties, which facilitate interactions with biological membranes. Its amphiphilic nature allows it to modulate membrane fluidity and permeability, influencing the incorporation of various molecules into lipid bilayers. This property is crucial for drug delivery systems, where the compound can enhance the cellular uptake of hydrophobic drugs by encapsulating them effectively.

Table 1: Comparison of Structural Characteristics

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C16H34O3S | Amphiphilic; enhances membrane permeability |

| 1-Hexadecanesulfonic Acid | C16H34O3S | Lacks hydroxyl group; primarily a surfactant |

| 2-Hydroxyhexadecane-1-sulfonic Acid | C16H34O3S | Similar structure but different hydroxyl positioning |

| Dodecylbenzenesulfonic Acid | C18H30O3S | More complex aromatic structure; widely used in industrial applications |

Research indicates that this compound can alter lipid bilayer properties, which may lead to enhanced drug solubilization and bioavailability. The compound's ability to interact with proteins and nucleic acids suggests potential therapeutic applications, particularly in modulating cellular processes.

Study 1: Impact on Lipid Bilayers

In a study investigating the effects of long-chain sulfonic acids on lipid bilayer dynamics, it was found that this compound significantly increased membrane fluidity. This was measured using fluorescence recovery after photobleaching (FRAP) techniques, which demonstrated enhanced lateral mobility of membrane components in the presence of the compound .

Study 2: Drug Delivery Applications

Another research effort focused on the compound's role in drug delivery systems. It was shown that when used as a carrier for hydrophobic drugs, this compound improved cellular uptake by up to 50% compared to controls without the surfactant. This study utilized various cell lines to assess viability and uptake efficiency, confirming the compound's potential in pharmaceutical applications.

Cytotoxicity Assessments

While exploring the cytotoxic effects of related compounds, it was noted that long-chain acylcarnitines (LCACs) could induce cytotoxicity at higher concentrations. However, the presence of this compound mitigated this effect, suggesting its protective role against LCAC-induced cellular damage .

Propriétés

IUPAC Name |

1-hydroxyhexadecane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPSYSRUJVRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-88-6 | |

| Record name | 1-Hydroxy-1-hexadecanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.